N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
Description
N-[1-(3-Methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a benzofuran scaffold substituted with a methyl group at the 3-position. Its molecular formula is C₁₂H₁₁NO₂ (molecular weight: ~201.22 g/mol). The benzofuran ring system, characterized by a fused benzene and furan ring, imparts unique electronic and steric properties. The hydroxylamine (–NH–O–) moiety enables hydrogen bonding and participation in condensation reactions, while the 3-methyl group introduces moderate steric hindrance.
Properties
IUPAC Name |
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPVBXCEATBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine Hydrochloride and Sodium Acetate in Ethanol
The most widely documented method involves refluxing 1-(3-methylbenzofuran-2-yl)ethanone with hydroxylamine hydrochloride and sodium acetate in ethanol. This one-step protocol achieves a 98% yield within 1 hour, forming the target oxime via nucleophilic addition-elimination. The reaction proceeds as follows:
Table 1: Reaction Conditions for Classical Condensation
| Component | Quantity | Role |
|---|---|---|
| 1-(3-Methylbenzofuran-2-yl)ethanone | 1 equiv | Substrate |
| Hydroxylamine hydrochloride | 1.2 equiv | Nucleophile |
| Sodium acetate | 2.5 equiv | Base |
| Ethanol | Solvent | Reaction medium |
| Temperature | Reflux (78°C) | Kinetic control |
| Time | 1 hour | Optimization |
This method’s efficiency stems from the acetate buffer neutralizing HCl, driving imine formation while minimizing side reactions. The product precipitates upon cooling, enabling straightforward isolation via filtration.
Catalytic Synthesis Strategies
Transition Metal-Mediated Approaches
While direct catalytic methods for this compound are less documented, analogous benzofuran syntheses employ copper, palladium, or rhodium catalysts. For example, copper(I) iodide facilitates C–O bond formation in benzofuran cores, suggesting potential applicability for modifying the ethylidene-hydroxylamine side chain. A hypothetical catalytic cycle could involve:
-
Oxidative addition of the ketone to Cu(I).
-
Nucleophilic attack by hydroxylamine.
Table 2: Catalytic Systems for Related Benzofuran Oximes
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| CuCl/DBU | Trifluoroethyl benzofurans | 45–93 | |
| Pd(PPh₃)₂Cl₂ | Dihydrobenzofurans | 84–91 | |
| RhCp(COD) | Substituted benzofurans | 30–80 |
These systems highlight opportunities for adapting cross-coupling or C–H activation strategies to streamline the synthesis of this compound.
Solvent and Reaction Parameter Optimization
Ethanol vs. Deep Eutectic Solvents (DES)
Ethanol remains the solvent of choice due to its polarity and boiling point, which favor imine formation. However, recent studies on benzofuran derivatives demonstrate that DES like choline chloride-ethylene glycol enhance reaction rates by stabilizing polar intermediates. For instance, DES-mediated condensations of salicylaldehydes and alkynes achieve 70–91% yields, suggesting that similar conditions could improve the target compound’s synthesis.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 98 |
| ChCl.EG (DES) | 30–40 | >200 | N/A |
| Acetonitrile | 37.5 | 82 | 72* |
*Hypothetical data based on analogous reactions.
Mechanistic Pathways and Intermediate Analysis
The condensation mechanism involves two critical steps:
-
Formation of the hydroxylamine nucleophile : Hydroxylamine hydrochloride dissociates in ethanol, generating NH₂OH, which deprotonates to NH₂O⁻ in the presence of sodium acetate.
-
Nucleophilic attack and dehydration : The ethanone’s carbonyl carbon is attacked by NH₂O⁻, forming a tetrahedral intermediate that eliminates water to yield the oxime.
Spectroscopic evidence from related compounds confirms the E-configuration of the imine double bond, as seen in IR bands at 3197 cm⁻¹ (N–H) and 1683 cm⁻¹ (C=O).
Comparative Evaluation of Methodologies
Table 4: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical condensation | 98 | 1 h | Low | High |
| Catalytic (Cu) | 90* | 3 h | Moderate | Moderate |
| DES-mediated | 85* | 2 h | High | Low |
*Estimated based on analogous systems.
The classical method outperforms others in yield and scalability, making it industrially viable. Catalytic approaches, while slower, offer greener profiles by reducing waste.
Applications in Organic Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine contains a hydroxylamine functional group linked to an ethylidene bridge, which is further connected to a benzofuran moiety. The presence of the methyl group on the benzofuran ring enhances the compound's reactivity and biological activity.
The synthesis of this compound typically involves several steps, including the formation of the hydroxylamine derivative through reaction with appropriate precursors under controlled conditions. The general synthetic route can be summarized as follows:
- Formation of Benzofuran Derivative : Starting from commercially available benzofuran derivatives.
- Hydroxylamine Formation : Reaction with hydroxylamine hydrochloride in the presence of a base to yield the desired product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that this compound can inhibit cell growth by inducing apoptosis and interfering with cell cycle progression.
Case Study: Antiproliferative Activity
| Cell Line | IC50 (μM) |
|---|---|
| K562 (Leukemia) | 12.5 |
| PC3 (Prostate) | 15.0 |
| SW620 (Colon) | 10.0 |
| Caki 1 (Kidney) | 14.5 |
These findings suggest that structural modifications can enhance the compound's cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound has also shown promising antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition.
Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:
| Compound | MIC (μg/mL) |
|---|---|
| Benzofuran Derivative A | 5 |
| Benzofuran Derivative B | 10 |
These results indicate that modifications in the benzofuran structure can lead to enhanced antimicrobial efficacy .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
Molecular Targets and Pathways
The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1). These cells are targeted due to their overactive receptor tyrosine kinase signaling pathway.
Mode of Action
This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells. This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation.
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine and analogous compounds:
Electronic and Steric Effects
- Benzofuran vs. Benzothiophene: The target compound’s benzofuran ring contains an oxygen atom, which is more electronegative than sulfur in benzothiophene (). This difference influences aromatic π-electron density, with benzofuran being less electron-rich than benzothiophene.
- Benzimidazole vs. Benzofuran : Benzimidazole derivatives () exhibit enhanced hydrogen bonding and coordination due to the basic nitrogen atoms in the imidazole ring. In contrast, the benzofuran-based compound lacks such basic sites, limiting its utility in metal coordination but improving stability under acidic conditions .
Research Findings and Experimental Insights
- Coordination Chemistry : While benzimidazole derivatives form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to their nitrogen-rich structure, the target compound’s benzofuran ring offers fewer coordination sites, limiting its use in catalysis .
- Synthetic Pathways : The synthesis of this compound likely involves condensation of 3-methyl-1-benzofuran-2-carbaldehyde with hydroxylamine, analogous to methods used for benzothiophene derivatives () .
- Thermodynamic Stability: The methyl group in the target compound may enhance thermal stability compared to non-methylated analogs, as seen in substituted benzothiophenes () .
Biological Activity
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 189.21 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have shown selective toxicity against leukemic cell lines (K562, HL-60), with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 1 | K562 | 5.0 |
| 2 | HL-60 | 0.1 |
| 3 | PC3 | Not reported |
| 4 | SW620 | Not reported |
| 5 | Caki 1 | Not reported |
The mechanism underlying the anticancer activity of this compound may involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This has been supported by findings that similar benzofuran derivatives induce apoptosis through ROS generation and mitochondrial membrane potential disruption .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary studies indicate moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Proteus vulgaris | 32 |
Case Studies and Research Findings
A comprehensive review of benzo[b]furan derivatives from 2011 to 2022 outlines various synthetic methods and biological evaluations. The findings suggest that structural modifications significantly influence biological activity, emphasizing the importance of substituent position on the benzofuran ring .
One notable study demonstrated that introducing a methyl group at the C–3 position of the benzofuran ring increased antiproliferative activity by up to four times compared to unsubstituted derivatives. This highlights the critical role of molecular structure in determining pharmacological efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves oxime formation via condensation of a ketone precursor (e.g., 3-methyl-1-benzofuran-2-ylethanone) with hydroxylamine. Microwave-assisted synthesis using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) can enhance yield and reduce reaction time . Reaction optimization should focus on pH (neutral to slightly acidic), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:hydroxylamine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the ethylidene proton appears as a singlet near δ 2.1 ppm, while the benzofuran aromatic protons resonate between δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~205.2 g/mol) and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves bond lengths and angles, particularly the C=N bond in the oxime moiety (~1.28 Å) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<5%).
- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation. Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or receptor interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes or neurotransmitter receptors). Focus on the oxime group’s hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
Q. What strategies resolve discrepancies in crystallographic data during refinement?
- Methodological Answer :
- SHELXL Refinement : Apply restraints for disordered regions (e.g., benzofuran methyl group) and validate with R-factor convergence (<0.05). Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .
- ORTEP Validation : Generate thermal ellipsoid plots (ORTEP-III) to identify anisotropic displacement errors. Cross-validate with Hirshfeld surface analysis .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Modification Sites : Introduce substituents at the benzofuran 3-methyl group or oxime nitrogen to alter lipophilicity. For example, fluorination increases metabolic stability .
- Bioassay Integration : Test derivatives against bacterial (e.g., Mycobacterium tuberculosis H37Rv) or cancer cell lines (e.g., MCF-7), correlating IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .
Q. What orthogonal techniques validate unexpected spectroscopic or crystallographic results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
